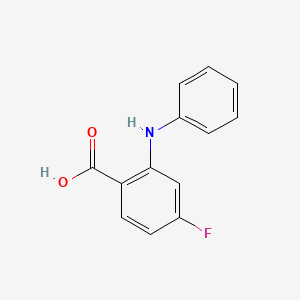

4-Fluoro-2-(phenylamino)benzoic acid

Description

4-Fluoro-2-(phenylamino)benzoic acid is an aromatic carboxylic acid derivative that has garnered attention within various spheres of chemical and pharmaceutical research. Its structure, featuring a substituted benzoic acid scaffold linked to a phenylamino (B1219803) group, positions it within a class of compounds with a rich history of biological activity. The strategic placement of a fluorine atom further enhances its interest to medicinal chemists, as fluorination is a well-established strategy for modulating the physicochemical and biological properties of drug candidates.

The historical roots of this compound are intertwined with the development of N-phenylanthranilic acid derivatives, a class of compounds recognized for their therapeutic potential, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgijper.org The foundational synthesis for this class of molecules has historically been the Ullmann condensation, a copper-catalyzed reaction between an aryl amine and an aryl halide. ekb.egnih.gov This method, first reported by Ullmann, has been refined over the years, including the use of ultrasound irradiation to improve yields and shorten reaction times. ekb.eglookchem.com

While the broader class of N-phenylanthranilic acids has been a subject of study since the mid-20th century, with compounds like mefenamic acid being introduced as early as 1962, the specific timeline for the initial synthesis of this compound is less explicitly documented in early literature. pacehospital.com However, the exploration of halogenated derivatives of N-phenylanthranilic acid was a logical progression in the quest for compounds with improved efficacy and pharmacokinetic profiles. A 1985 study detailed an effective method for synthesizing various N-phenylanthranilic acid derivatives through the reaction of o-halogenbenzoic acids with arylamines, highlighting the ongoing interest in this chemical space. documentsdelivered.com More recently, a 2024 study has provided a detailed contemporary synthesis of this compound itself, employing a copper-catalyzed Ullmann reaction between 2-bromo-4-fluorobenzoic acid and aniline (B41778). nih.gov This recent work underscores a continued and evolving interest in this specific fluorinated derivative.

The two core structural motifs of this compound, the substituted benzoic acid and the phenylamino group, are of profound significance in chemical biology and drug design.

Substituted Benzoic Acid: Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. asianpubs.org The carboxylic acid group is a key pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets. The substitution pattern on the benzene (B151609) ring plays a critical role in modulating the molecule's properties. The introduction of a fluorine atom, as in this compound, is a particularly common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can influence the acidity of the carboxylic acid, the compound's metabolic stability, and its binding affinity to target proteins. ontosight.ai

Phenylamino Motif: The N-phenylanthranilic acid scaffold (a subset of the phenylamino motif) is the cornerstone of the fenamate class of NSAIDs, which includes mefenamic acid, flufenamic acid, and tolfenamic acid. wikipedia.orgsciepub.com This structural feature is crucial for their anti-inflammatory activity, which is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. ijper.org Beyond inflammation, derivatives of N-phenylanthranilic acid have been investigated for a range of other biological activities, including as anticancer and antimicrobial agents. asianpubs.org

The combination of these two motifs in this compound creates a molecule with a high potential for biological activity, building upon a well-established foundation of pharmacologically privileged structures.

Research interest in this compound and its analogs spans several key domains, largely driven by the established activities of related compounds.

Anti-inflammatory Research: As a derivative of anthranilic acid, a primary area of investigation is its potential as an anti-inflammatory agent. nih.gov The broader class of fenamates are well-known NSAIDs, and research continues to explore new derivatives with potentially improved efficacy or side-effect profiles. ijper.org

Medicinal Chemistry and Drug Design: The compound serves as a valuable scaffold for the development of new therapeutic agents. The synthesis of derivatives of 4-fluorobenzoic acid is an active area of research for creating novel bioactive compounds, including potential antimicrobial agents. globalscientificjournal.comresearchgate.net The fluorine substitution offers a handle for fine-tuning the molecule's drug-like properties.

Structural and Crystallographic Chemistry: Understanding the three-dimensional structure of this compound is crucial for rational drug design. A recent comprehensive crystallographic study has provided detailed insights into its solid-state conformation, revealing the presence of two independent molecules in the asymmetric unit with distinct dihedral angles between the aromatic rings. nih.gov This type of fundamental structural information is vital for computational modeling and understanding structure-activity relationships.

| Research Domain | Focus of Investigation | Key Findings/Potential |

| Anti-inflammatory | Potential as a non-steroidal anti-inflammatory drug (NSAID). | Belongs to the class of anthranilic acid derivatives, known for their anti-inflammatory properties. nih.gov |

| Medicinal Chemistry | Use as a scaffold for developing new drugs with various biological activities. | Fluorine substitution can enhance biological activity and pharmacokinetic properties. ontosight.ai |

| Structural Chemistry | Determination of the three-dimensional molecular structure. | Recent studies provide detailed crystallographic data, aiding in rational drug design. nih.gov |

A comprehensive study of this compound is warranted for several compelling reasons. Firstly, its structural similarity to established NSAIDs suggests a high probability of interesting biological activity, yet its specific pharmacological profile remains to be fully elucidated. Secondly, the presence of the fluorine atom provides an opportunity to investigate the specific effects of fluorination on the activity and properties of N-phenylanthranilic acid derivatives, contributing to a deeper understanding of this common medicinal chemistry strategy.

Furthermore, the detailed structural data now available for this compound provides a solid foundation for computational studies to model its interactions with biological targets, such as COX enzymes. This can guide the design of more potent and selective inhibitors. Finally, as the development of new anti-inflammatory and potentially other therapeutic agents is a continuous necessity, a thorough investigation of promising, synthetically accessible molecules like this compound is a logical and scientifically valuable endeavor.

Structure

3D Structure

Properties

CAS No. |

365-54-8 |

|---|---|

Molecular Formula |

C13H10FNO2 |

Molecular Weight |

231.22 g/mol |

IUPAC Name |

2-anilino-4-fluorobenzoic acid |

InChI |

InChI=1S/C13H10FNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) |

InChI Key |

DQDYIKGGALFGSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Phenylamino Benzoic Acid

Conventional Synthetic Routes to 4-Fluoro-2-(phenylamino)benzoic acid

Traditional methods for synthesizing N-aryl anthranilic acids, including this compound, have long relied on robust and well-documented cross-coupling reactions. These approaches typically involve the coupling of an aryl halide with an amine.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon (C-C) bonds. This palladium-catalyzed reaction typically involves an organoboron compound and an organic halide. While it is a powerful tool for creating biaryl systems and other C-C linked structures, it is not a conventional or direct method for the synthesis of this compound. The formation of this target molecule requires the construction of a C-N bond, which falls outside the primary scope of the Suzuki-Miyaura reaction. Therefore, this approach is not typically employed for the direct synthesis of diarylamines like the title compound.

Ullmann/Buchwald-Hartwig Amination Strategies

The formation of the diarylamine structure of this compound is most classically achieved through C-N cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent strategies.

The Ullmann condensation is a well-established method that utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. Specifically, the synthesis of this compound has been successfully achieved by reacting 2-bromo-4-fluorobenzoic acid with aniline (B41778). researchgate.netacs.orgnih.gov This reaction is typically performed at elevated temperatures in the presence of a copper catalyst. researchgate.netnih.gov

Table 1: Ullmann Condensation for this compound Synthesis researchgate.netacs.org

| Reactant 1 | Reactant 2 | Catalyst | Temperature |

| 2-bromo-4-fluorobenzoic acid | Aniline | Copper (Cu) | 403 K (130 °C) |

The Buchwald-Hartwig amination represents a more modern, palladium-catalyzed alternative that has become a mainstay in synthetic chemistry for C-N bond formation. nih.gov This reaction offers several advantages over the classical Ullmann condensation, including milder reaction conditions, higher yields, and a broader substrate scope. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired diarylamine product. nih.gov For the synthesis of this compound, this would involve the coupling of 2-bromo-4-fluorobenzoic acid with aniline using a palladium catalyst and a specialized phosphine ligand.

Table 2: Typical Components for Buchwald-Hartwig Amination

| Component | Example | Role |

| Aryl Halide | 2-bromo-4-fluorobenzoic acid | Electrophile |

| Amine | Aniline | Nucleophile |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Source |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes & activates catalyst |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Promotes amine deprotonation |

| Solvent | Toluene, Dioxane | Reaction Medium |

Direct Functionalization Methods

Direct functionalization, specifically through C-H (carbon-hydrogen) bond activation and amination, represents a more advanced and atom-economical approach to forming C-N bonds. Instead of starting with a pre-functionalized aryl halide, this strategy aims to directly replace a C-H bond on the aromatic ring with a C-N bond. For the synthesis of this compound, this would theoretically involve the direct coupling of 4-fluorobenzoic acid with aniline or an aniline derivative.

While highly desirable, the selective C-H amination at the ortho position of 4-fluorobenzoic acid is challenging due to the presence of multiple C-H bonds. These reactions often require sophisticated directing groups and specialized catalysts, such as those based on rhodium or palladium, to achieve the desired regioselectivity. kaist.ac.kr While this remains an active area of research, conventional syntheses via cross-coupling of aryl halides are currently more common for this specific molecule.

Novel and Greener Synthetic Protocols for this compound

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of chemical syntheses. These efforts include the development of more active catalysts and the reduction or elimination of volatile organic solvents.

Catalyst Development for Efficient Synthesis

The evolution of catalysts for C-N coupling reactions has been a major driver of efficiency. In the context of the Ullmann reaction , development has moved from using stoichiometric amounts of copper powder at high temperatures to highly active catalytic systems that operate under milder conditions. The use of specific ligands can enhance the solubility and reactivity of the copper catalyst, leading to improved yields and shorter reaction times.

For the Buchwald-Hartwig amination , progress has been marked by the development of several "generations" of phosphine ligands. nih.gov Early ligands required highly reactive aryl halides, but modern, sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have enabled the coupling of less reactive aryl chlorides and a much wider range of amine substrates under significantly milder conditions. nih.gov These advanced catalyst systems are crucial for making the synthesis of complex molecules like this compound more efficient and versatile.

Solvent-Free or Reduced-Solvent Methodologies

A key goal of green chemistry is to minimize the use of hazardous solvents. Research into the synthesis of N-aryl anthranilic acids has explored unconventional reaction conditions to achieve this. One such approach involves using microwave irradiation to drive the reaction under solvent-free conditions. For instance, a microwave-assisted, copper-catalyzed synthesis of N-aryl anthranilic acids has been reported, which demonstrates higher product yields and significantly shorter reaction times compared to classical heating methods.

Another green approach utilizes ultrasonic irradiation in water as a solvent for copper-catalyzed Ullmann-Goldberg coupling reactions. This method provides high yields and short reaction times while replacing volatile organic solvents with water, offering a more environmentally benign synthetic route.

Table 3: Greener Synthetic Protocols for N-Aryl Anthranilic Acids

| Method | Energy Source | Solvent | Key Advantages |

| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-Free | Shorter reaction time, higher yield |

| Ultrasonic-Assisted Synthesis | Ultrasonic Irradiation | Water | Use of an environmentally benign solvent, high yield |

Microwave-Assisted Synthesis of the Compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of synthesizing N-phenylanthranilic acid derivatives, microwave irradiation has been shown to be highly effective for the Ullmann condensation.

The application of microwaves can dramatically reduce reaction times from several hours to mere minutes. For instance, studies on the synthesis of N-phenylanthranilic acid from 2-chlorobenzoic acid and aniline have demonstrated that the reaction can be completed in as little as 90 seconds under microwave irradiation at 240W, achieving a yield of 98%. This rapid heating, coupled with the ability to use water as a solvent, presents a more environmentally benign approach to the synthesis of this class of compounds. The use of controlled microwave heating can enhance the efficiency of copper-catalyzed cross-coupling reactions, which have traditionally been limited by harsh conditions and long reaction times mdpi.com.

The table below illustrates a comparison between conventional and microwave-assisted synthesis for the Ullmann condensation reaction to produce N-phenylanthranilic acid derivatives, highlighting the significant reduction in reaction time.

| Reactants | Method | Solvent | Reaction Time | Yield (%) |

| 2-Chlorobenzoic acid, Aniline | Conventional Heating | Water | 5 hours | 76 |

| 2-Chlorobenzoic acid, Aniline | Microwave Irradiation | Water | 5 minutes | 98 |

| 2-Chlorobenzoic acid, Aniline | Microwave Irradiation | Dry Media | 90 seconds | 98 |

This table provides a comparative overview of reaction conditions and outcomes for the synthesis of N-phenylanthranilic acid, a structurally related compound, demonstrating the advantages of microwave-assisted methods.

Flow Chemistry Applications in Compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise production, offers numerous advantages for the manufacturing of pharmaceutical intermediates. These benefits include enhanced safety, improved heat and mass transfer, straightforward scalability, and the potential for integration of synthesis, workup, and analysis into a single continuous process.

While specific literature on the flow synthesis of this compound via the Ullmann reaction is limited, the principles of flow chemistry have been successfully applied to analogous C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The Buchwald-Hartwig reaction, a palladium-catalyzed process, is a prominent alternative for the formation of C-N bonds and has been extensively developed for continuous flow systems acs.orgrsc.orgscispace.com. The development of highly active catalysts has made this process attractive for continuous flow due to significant reductions in required residence time and reactor size rsc.orgscispace.com.

A continuous flow process for a pharmaceutical intermediate using a Buchwald-Hartwig amination has been demonstrated at both lab and pilot scales, showcasing the feasibility of this technology for industrial production rsc.orgscispace.com. Such a system typically involves pumping solutions of the aryl halide, amine, base, and catalyst through a heated reactor. The formation of insoluble salts as a byproduct can present challenges in flow reactors, potentially leading to clogging rsc.org. However, innovative reactor designs, such as continuously stirred tank reactors (CSTRs) in series or oscillatory plug flow reactors, can mitigate these issues acs.org. The successful implementation of continuous flow for similar C-N coupling reactions suggests a strong potential for the development of a flow process for the production of this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of the Ullmann condensation is crucial for achieving high yield and purity of this compound. Key parameters that influence the reaction outcome include temperature, pressure, stoichiometry of reactants, and the purity of starting materials.

Temperature and Pressure Effects

Modern advancements in catalysis, particularly the use of ligands such as diamines and acetylacetonates, have enabled the reaction to proceed at significantly lower temperatures, sometimes as low as 40-90°C wikipedia.orgnih.gov. The choice of catalyst system is therefore a primary determinant of the optimal temperature range. Kinetic studies on Ullmann-type reactions have shown that while higher temperatures generally increase the reaction rate, they can also promote the formation of byproducts researchgate.net. Therefore, a careful balance must be struck to maximize the formation of the desired product.

Pressure is not a commonly varied parameter in standard laboratory-scale Ullmann reactions, which are typically run at atmospheric pressure. However, in sealed-vessel microwave synthesis or in industrial-scale reactors, pressure can build up due to the vapor pressure of the solvent at elevated temperatures. In such cases, pressure control becomes a critical safety and process control parameter.

Stoichiometry and Reagent Purity Influences

The stoichiometry of the reactants—the aryl halide (2-bromo-4-fluorobenzoic acid) and the amine (aniline)—plays a significant role in the reaction's efficiency. Often, an excess of one of the reactants is used to drive the reaction to completion. In many Ullmann-type reactions, an excess of the amine component is employed.

The purity of the reactants and catalyst is also of paramount importance, as impurities can interfere with the catalytic cycle or lead to the formation of unwanted side products tutorchase.com. For instance, the copper catalyst can be deactivated by certain impurities. "Activated" copper powder, sometimes prepared in situ by the reduction of copper sulfate with zinc, has been used to enhance reactivity wikipedia.org. The purity of the starting aryl halide and amine will directly impact the purity of the final product and the complexity of the subsequent purification process tutorchase.com. The presence of water, unless used as the intended solvent, should be carefully controlled as it can affect the activity of the base and the catalyst.

The choice and amount of base are also critical stoichiometric considerations. Bases like potassium carbonate, potassium phosphate (B84403), or cesium carbonate are commonly used to neutralize the hydrogen halide formed during the reaction. The strength and solubility of the base can influence the reaction rate and yield.

Isolation and Purification Strategies for the Compound

The isolation and purification of this compound from the reaction mixture is a critical step to ensure it meets the stringent purity requirements for its intended applications. Common strategies involve a combination of extraction, crystallization, and chromatography.

Following the completion of the reaction, a typical workup procedure involves acidifying the reaction mixture to precipitate the acidic product. The crude solid can then be collected by filtration. Liquid-liquid extraction may also be employed to separate the product from the reaction solvent and other soluble components.

Crystallization is a widely used and effective method for purifying solid organic compounds. The crude this compound can be recrystallized from a suitable solvent or solvent mixture, such as ethanol (B145695)/water or acetic acid. This process removes impurities that have different solubility characteristics from the desired product.

For achieving higher levels of purity, chromatographic techniques are often employed. Normal-phase chromatography, particularly flash chromatography, is a common method for purification in pharmaceutical synthesis chromatographyonline.com. For acidic intermediates, a mobile phase consisting of a non-polar solvent like hexane and a more polar solvent like acetone (B3395972), often with a small amount of an acid modifier like trifluoroacetic acid (TFA), can be effective chromatographyonline.com. High-performance liquid chromatography (HPLC) offers higher resolution and is used for both analytical purity assessment and preparative-scale purification when very high purity is required chromatographyonline.comarborpharmchem.comzeochem.com.

Scalability Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The traditional Ullmann reaction's reliance on high temperatures and stoichiometric amounts of copper poses significant hurdles for large-scale production due to safety concerns, energy costs, and waste disposal nih.gov.

A major challenge in scaling up copper-catalyzed reactions is the removal of residual copper from the final product researchgate.net. This is particularly important for active pharmaceutical ingredients (APIs), where metal contamination is strictly regulated. The development of robust workup and purification procedures to effectively remove copper is a key aspect of process development researchgate.net.

Modern catalytic systems that operate under milder conditions are more amenable to scale-up acs.org. The use of ligands to improve catalyst efficiency allows for lower catalyst loading, which in turn simplifies the purification process. However, the cost and stability of these ligands must be considered for an economically viable industrial process.

The transition from batch to continuous manufacturing using flow chemistry is a promising strategy for overcoming many scalability challenges acs.org. Flow reactors offer superior control over reaction parameters like temperature and mixing, which can be difficult to manage in large batch reactors acs.org. This enhanced control can lead to more consistent product quality and higher yields. Furthermore, the inherent safety of handling smaller volumes of reactants at any given time in a flow system is a significant advantage, especially for reactions that are exothermic or involve hazardous materials. The development of a scalable flow process for the Ullmann condensation or a related C-N coupling reaction would be a significant advancement for the industrial production of this compound.

Derivatization and Structural Modification of 4 Fluoro 2 Phenylamino Benzoic Acid

Synthesis of Analogues and Homologues of 4-Fluoro-2-(phenylamino)benzoic acid

The synthesis of analogues and homologues is primarily achieved by modifying the core synthetic route, which often involves a copper-catalyzed Ullmann condensation or a Buchwald-Hartwig amination. nih.govwikipedia.orgnih.gov The standard synthesis of the parent compound involves the reaction of 2-bromo-4-fluorobenzoic acid with aniline (B41778) in the presence of a copper catalyst. nih.gov By substituting the starting materials, a wide array of derivatives can be accessed.

Modifications at the Fluoro Position

The fluoro group at the 4-position of the benzoic acid ring can be replaced with other substituents to generate structural analogues. A common strategy is to begin the synthesis with a benzoic acid precursor that already contains the desired group at the 4-position. For instance, using 2,5-dibromobenzoic acid or 2-bromo-4-chlorobenzoic acid in the Ullmann reaction with aniline yields 5-bromo-2-(phenylamino)benzoic acid and 4-chloro-2-(phenylamino)benzoic acid, respectively. researchgate.netnih.gov

Another potential route for modification is through nucleophilic aromatic substitution (SNAr). In fluoro-aromatic compounds, especially those activated by electron-withdrawing groups, the fluorine atom can be displaced by various nucleophiles. researchgate.netyoutube.comnih.gov This allows for the introduction of oxygen, sulfur, or nitrogen-based functional groups post-synthesis of the main scaffold, although specific examples for this compound require further investigation.

Table 1: Synthesis of Analogues with Modifications at the 4-Position

| Starting Material | Reagent | Resulting Analogue | Synthetic Method |

| 2-Bromo-4-chlorobenzoic acid | Aniline | 4-Chloro-2-(phenylamino)benzoic acid | Ullmann Condensation nih.gov |

| 2,5-Dibromobenzoic acid | Aniline | 5-Bromo-2-(phenylamino)benzoic acid | Ullmann Condensation researchgate.net |

Substitutions on the Phenyl Ring of the Phenylamino (B1219803) Moiety

Table 2: Examples of Analogues with Substituted Phenylamino Moieties

| Benzoic Acid Precursor | Substituted Aniline | Resulting Analogue | Synthetic Method |

| 2-Bromobenzoic acid | 3-Chloroaniline | 2-(3-Chlorophenylamino)benzoic acid | Copper-catalyzed amination nih.gov |

| 2-Bromobenzoic acid | 4-Methoxyaniline | 2-(4-Methoxyphenylamino)benzoic acid | Copper-catalyzed amination nih.gov |

| 2-Bromobenzoic acid | 4-Nitroaniline | 2-(4-Nitrophenylamino)benzoic acid | Copper-catalyzed amination nih.gov |

| 2-Iodo-3-(trifluoromethyl)benzoic acid | Various substituted anilines | 2-Anilino-3-(trifluoromethyl)benzamides | Multi-step synthesis mdpi.com |

Alterations to the Benzoic Acid Core Structure

The benzoic acid core can be modified by introducing substituents at the available positions (3, 5, and 6). A study on 3-methyl-2-(phenylamino)benzoic acids demonstrated that such substitutions can be realized by starting with the appropriately substituted 2-halobenzoic acid, for example, 2-chloro-3-methyl-benzoic acid. uky.edursc.org These modifications can introduce significant steric and electronic changes, influencing the molecule's conformation. uky.edu Research on 2,5-substituted benzoic acid derivatives has also shown the importance of substitution patterns for modulating biological activity, where groups at the 5-position can make significant contributions. nih.gov

Table 3: Examples of Modifications to the Benzoic Acid Core

| Starting Material | Reagent | Resulting Analogue | Synthetic Method |

| 2-Chloro-3-methyl-benzoic acid | Substituted anilines | 3-Methyl-2-(phenylamino)benzoic acids | Ullmann Condensation uky.edu |

| 2-Bromo-3-methylbenzoic acid | Aniline | 3-Methyl-2-(phenylamino)benzoic acid | Copper-catalyzed amination nih.gov |

| 2,5-Disubstituted aromatic precursors | Various | 2,5-Substituted benzoic acid inhibitors | Multi-step synthesis nih.gov |

Carboxylic Acid Functional Group Derivatization

The carboxylic acid group is a key site for derivatization, readily undergoing reactions to form esters, amides, and other related functional groups. These modifications can significantly alter the compound's physicochemical properties.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a standard method. cerritos.edulibretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed. libretexts.org A series of ester derivatives of the related N-phenylanthranilic acid, including methyl, ethyl, isopropyl, butyl, and phenyl esters, have been synthesized using this approach. researchgate.netasianpubs.org

Table 4: Ester Derivatives of N-Phenylanthranilic Acid Scaffolds

| Carboxylic Acid | Alcohol | Ester Product | Reaction Type |

| N-Phenylanthranilic acid | Methanol | Methyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |

| N-Phenylanthranilic acid | Ethanol (B145695) | Ethyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |

| N-Phenylanthranilic acid | Isopropanol | Isopropyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |

| N-Phenylanthranilic acid | Butanol | Butyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |

| N-Phenylanthranilic acid | Phenol | Phenyl 2-(phenylamino)benzoate | Fischer Esterification researchgate.netasianpubs.org |

Amidation: The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine. Direct amidation by heating a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents or catalysts are typically employed. sciepub.com Methods include the use of catalysts like boric acid or titanium(IV) fluoride (B91410) (TiF₄), which facilitate the direct condensation of carboxylic acids and amines by activating the carboxyl group. sciepub.comrsc.org Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the amide.

Table 5: Amide Derivatives Synthesized from Benzoic Acids

| Carboxylic Acid | Amine | Amide Product | Synthetic Method |

| Benzoic acid | Aniline | N-phenylbenzamide | TiF₄-catalyzed amidation rsc.org |

| Benzoic acid | Benzylamine | N-benzylbenzamide | Boric acid-catalyzed amidation sciepub.com |

| 4-Phenylbenzoic acid | 4-Phenylbenzylamine | N-(4-Phenylbenzyl)-4-phenylbenzamide | Trimethylaluminium-facilitated amidation researchgate.net |

| Various benzoic acids | Sulfanilamide derivatives | Benzoylthioureido derivatives | Multi-step synthesis nih.gov |

Reduction and Oxidation Products of the Carboxyl Group

The carboxylic acid functional group (-COOH) is a primary site for chemical transformation. While oxidation of the carboxyl group is not a common synthetic route as it is already in a high oxidation state, its reduction to a primary alcohol represents a significant structural modification.

This transformation converts the acidic carboxyl moiety into a neutral hydroxymethyl group, yielding (4-fluoro-2-(phenylamino)phenyl)methanol. Such a reduction can be achieved using powerful reducing agents capable of converting carboxylic acids to alcohols. Standard laboratory reagents for this purpose include lithium aluminium hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Another common reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF).

The general reaction is as follows: this compound + Reducing Agent (e.g., LiAlH₄ or BH₃·THF) → (4-fluoro-2-(phenylamino)phenyl)methanol

This conversion fundamentally alters the molecule's properties, removing the acidic proton and introducing a site for further reactions such as etherification or esterification at the newly formed primary alcohol.

Conjugation Strategies via the Carboxylic Acid

The carboxylic acid group is an ideal handle for conjugation, allowing the this compound scaffold to be covalently linked to other molecules, such as amino acids, peptides, or alcohols, through the formation of amide or ester bonds.

Amide Bond Formation: Amide synthesis is typically accomplished by activating the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Standard peptide coupling reagents are widely used for this purpose. The reaction generally involves mixing the carboxylic acid with an amine in the presence of a coupling agent and often an additive to suppress side reactions.

Common coupling systems include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are used to form a highly reactive O-acylisourea intermediate. nih.gov The addition of 1-Hydroxybenzotriazole (HOBt) can improve efficiency and reduce racemization.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective for promoting amide bond formation.

Esterification: Ester derivatives can be synthesized by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative first. For instance, the synthesis of various alkyl and aryl esters of the parent N-phenylanthranilic acid has been reported, providing a clear precedent for the derivatization of its fluoro-substituted analogue. researchgate.netasianpubs.org

The table below details ester derivatives synthesized from the closely related N-phenylanthranilic acid, illustrating the variety of possible modifications at the carboxyl group. researchgate.netasianpubs.org

| Derivative Name | Esterifying Alcohol | Resulting Ester | Molecular Formula |

|---|---|---|---|

| Methyl 2-(phenylamino)benzoate | Methanol | -COOCH₃ | C₁₄H₁₃NO₂ |

| Ethyl 2-(phenylamino)benzoate | Ethanol | -COOCH₂CH₃ | C₁₅H₁₅NO₂ |

| Isopropyl 2-(phenylamino)benzoate | Isopropanol | -COOCH(CH₃)₂ | C₁₆H₁₇NO₂ |

| Butyl 2-(phenylamino)benzoate | Butanol | -COOCH₂(CH₂)₂CH₃ | C₁₇H₁₉NO₂ |

| Phenyl 2-(phenylamino)benzoate | Phenol | -COOC₆H₅ | C₁₉H₁₅NO₂ |

Phenylamino Group Modifications

The secondary amine of the phenylamino group provides another key site for structural diversification, allowing for N-alkylation, N-acylation, and cyclization reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The hydrogen atom on the secondary amine can be substituted with an alkyl group. This reaction typically requires a base to deprotonate the amine, forming a more nucleophilic amide anion, which then reacts with an alkylating agent (e.g., an alkyl halide like methyl iodide). The choice of base and solvent is critical, as competing O-alkylation at the carboxylate can occur. nih.gov Strong bases such as sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or THF are often employed.

N-Acylation: The introduction of an acyl group onto the nitrogen atom is a common transformation. For the parent compound, anthranilic acid, N-acylation is readily achieved using acylating agents like acetic anhydride (B1165640) or acetyl chloride to produce N-acetylanthranilic acid. google.comwikipedia.org A similar strategy can be applied to this compound, where the secondary amine would react with an acid anhydride or acid chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding N-acyl derivative.

Cyclization Reactions Involving the Amino Group

The N-phenylanthranilic acid scaffold is a classic precursor for the synthesis of acridones, a class of tricyclic heterocyclic compounds. This transformation is a two-step process that begins with the synthesis of the N-phenylanthranilic acid itself (often via an Ullmann condensation), followed by an intramolecular cyclization.

The cyclization step is an electrophilic substitution reaction that is typically promoted by strong acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the adjacent phenyl ring, leading to the formation of the acridone (B373769) core structure with the elimination of a water molecule. This reaction provides a powerful method for converting the flexible diphenylamine (B1679370) scaffold into a rigid, planar tricyclic system.

Pro-drug Strategies Based on Amino Modifications (without clinical context)

The secondary amine functionality can be temporarily masked using pro-drug strategies to modify the molecule's physicochemical properties. The objective of such a modification, from a purely chemical standpoint, is to create a new compound that can revert to the parent molecule under specific conditions.

One common approach for secondary amines is the formation of a carbamate (B1207046) linkage. researchgate.net For instance, the amine can be reacted with an acyloxyalkyl chloroformate to yield an N-acyloxyalkoxycarbonyl derivative. This moiety is designed to be labile and can be cleaved by non-specific esterase enzymes, regenerating the parent secondary amine along with the release of an aldehyde, carbon dioxide, and an alcohol. Such modifications can alter properties like solubility or membrane permeability without fundamentally changing the core scaffold.

Incorporation of this compound into Hybrid Molecules

A "hybrid molecule" is a single chemical entity composed of two or more distinct structural units that are covalently linked. This compound can serve as a building block in the design of such hybrids, utilizing its reactive handles (carboxyl and amino groups) to connect to other molecular scaffolds.

This concept has been demonstrated with the parent compound, N-phenylanthranilic acid, which has been used to create hybrid nanomaterials. In one study, poly-N-phenylanthranilic acid was synthesized via oxidative polymerization and used to form a shell around magnetic iron oxide (Fe₃O₄) nanoparticles. mdpi.com This creates a core-shell hybrid material where the polymer is intrinsically linked to the nanoparticle core. The polymerization occurs through C-C bond formation between monomer units, illustrating how the entire scaffold can be incorporated into a larger supramolecular structure. scirp.orgresearchgate.net

Similarly, the monomeric this compound unit could be linked to other pharmacophores, polymers, or materials. The carboxylic acid can form amide or ester linkages, while the secondary amine can be used as a nucleophile to connect to electrophilic partners, creating a diverse range of complex hybrid molecules with combined structural features.

Conjugates with Peptides or Proteins

The conjugation of small molecules to peptides or proteins is a widely used strategy to improve drug targeting, enhance bioavailability, and modulate biological activity. This is typically achieved by forming an amide bond between the carboxylic acid group of the small molecule and a primary amine group on the peptide or protein, often facilitated by standard peptide coupling reagents.

Despite the presence of a carboxylic acid functional group in this compound, which makes it a candidate for such conjugation, a thorough search of scientific databases and literature reveals no published research specifically describing the synthesis or characterization of its conjugates with peptides or proteins. Consequently, there are no detailed research findings or data to present in a table format for this subsection.

Multi-component Systems Incorporating the Compound

Multi-component systems, such as co-crystals or other complex formulations, are designed to improve the physicochemical properties of a drug, including its solubility, stability, and bioavailability. The formation of these systems relies on non-covalent interactions, such as hydrogen bonding, between the active pharmaceutical ingredient and one or more other components.

While the molecular structure of this compound, with its hydrogen bond donors and acceptors, suggests the potential for forming multi-component systems, there is a notable absence of published studies on this topic. No research detailing the design, synthesis, or characterization of multi-component systems specifically incorporating this compound could be identified. As a result, there are no detailed research findings or data to populate a table for this subsection.

Computational Chemistry and Molecular Modeling Studies of 4 Fluoro 2 Phenylamino Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and reactivity.

While specific Density Functional Theory (DFT) studies exclusively on 4-Fluoro-2-(phenylamino)benzoic acid are not widely available in the current literature, extensive research on structurally similar fenamic acid derivatives, such as mefenamic acid and flufenamic acid, allows for well-founded inferences. DFT calculations are instrumental in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

For analogous compounds like 4-(carboxyamino)-benzoic acid, DFT calculations using the B3LYP/6-311G method have been employed to determine the optimized molecular structure and analyze its electronic properties actascientific.com. Such studies reveal that the distribution of electron density in the HOMO and LUMO is primarily located across the aromatic rings and the carboxyl and amino groups. This distribution is crucial for understanding the molecule's reactivity and its potential for intermolecular interactions. In the case of this compound, the fluorine atom, being highly electronegative, is expected to influence the electron density distribution and the energies of the molecular orbitals.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| HOMO Energy | Expected to be relatively high, indicating electron-donating character. | Inferred from studies on other fenamic acid derivatives. |

| LUMO Energy | Expected to be relatively low, indicating electron-accepting character. | Inferred from studies on other fenamic acid derivatives. |

| HOMO-LUMO Gap | A moderate energy gap, suggesting a balance of stability and reactivity. | Inferred from studies on other fenamic acid derivatives. |

| Electron Density | High electron density around the carboxylic acid group and the nitrogen atom. The fluorine atom would withdraw electron density from the benzoic acid ring. | General principles of electronic effects of substituents on aromatic rings. |

Note: The values in this table are qualitative predictions based on studies of structurally related molecules and are intended to be illustrative.

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule's conformation is primarily defined by the dihedral angle between the two aromatic rings.

A crystallographic study of this compound has revealed that the asymmetric unit of its crystal contains two independent molecules, designated as A and B, which exhibit slight conformational differences nih.govnih.govresearchgate.net. This phenomenon, where multiple independent molecules exist in the asymmetric unit, is known as Z' > 1. The dihedral angles between the aromatic rings for these two conformers are 55.63 (5)° and 52.65 (5)° nih.govnih.govresearchgate.net. Both molecules feature an intramolecular N—H⋯O hydrogen bond, which contributes to the stability of their twisted conformations nih.govnih.govresearchgate.net. In the crystal structure, these molecules form dimers through pairwise O—H⋯O hydrogen bonds nih.govnih.govresearchgate.net.

Computational conformational scans on related fenamic acids, like mefenamic acid, have shown that the rotation around the C(aryl)-N bond is a key factor in their conformational flexibility nih.gov. These studies often reveal multiple energy minima corresponding to different stable conformations. For this compound, the energy landscape would likely feature two primary low-energy conformations similar to those observed in the crystal structure, with a significant energy barrier to rotation around the C-N bond due to steric hindrance between the phenyl ring and the carboxylic acid group.

Table 2: Crystallographically Determined Conformational Data for this compound

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle (aromatic rings) | 55.63 (5)° | 52.65 (5)° |

| Intramolecular Hydrogen Bond | N—H⋯O | N—H⋯O |

Source: nih.govnih.govresearchgate.net

The aromaticity of the two phenyl rings in this compound is a defining feature of its structure. Aromatic systems are characterized by their cyclic, planar structure with delocalized π-electrons, which imparts significant stability. While specific computational studies on the aromaticity of this particular molecule are not documented, the inherent aromatic character of the benzene (B151609) and benzoic acid moieties is well-established. The substitution pattern, including the fluorine atom and the phenylamino (B1219803) group, can modulate the electron density and, to a lesser extent, the aromaticity of the rings, but they are expected to remain distinctly aromatic.

Tautomerism in this compound primarily concerns the carboxylic acid group. Carboxylic acids can exist in equilibrium with a less stable tautomeric form, but for simple benzoic acid derivatives, the carboxylic acid form is overwhelmingly favored. Another potential, though less likely, form of tautomerism could involve the amino linkage, leading to an imidic acid tautomer. Quantum chemical calculations on similar molecules generally show that the canonical structures are significantly more stable, and the populations of tautomeric forms at room temperature are negligible.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment, such as proteins or solvents.

While no specific molecular dynamics (MD) simulation studies of this compound with a protein target have been published, extensive research on other non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid can provide a model for its likely interactions. Mefenamic acid is known to inhibit cyclooxygenase (COX) enzymes. Molecular docking and MD simulations of mefenamic acid derivatives with COX-2 have been performed to understand their binding modes nih.gov.

These studies suggest that fenamic acid derivatives typically bind within the hydrophobic channel of the COX enzyme. The carboxylic acid group is crucial for binding, as it forms hydrogen bonds with key amino acid residues, such as arginine, at the active site. The two aromatic rings engage in hydrophobic and van der Waals interactions with other residues lining the channel. For this compound, the fluorine atom could potentially form halogen bonds or other specific interactions with the protein, which might influence its binding affinity and selectivity. MD simulations would be invaluable in exploring the stability of these interactions and the conformational changes in both the ligand and the protein upon binding. A study combining crystallography, docking, and molecular dynamics on mefenamic acid with cytochrome P450 mutants has highlighted the importance of including protein flexibility and dynamics to accurately predict binding modes nih.gov.

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent environment. MD simulations are an excellent tool for investigating these effects. Studies on mefenamic acid in various solvents, such as ethyl acetate (B1210297) and N,N-dimethyl formamide (DMF), have shown that strong solute-solvent and solute-solute interactions occur researchgate.netiium.edu.myresearchgate.net.

Specifically, the carboxylic acid group can form hydrogen bonds with polar solvent molecules. In aqueous environments, water molecules would form a hydration shell around the polar groups of this compound. These interactions can stabilize different conformations compared to the gas phase or a nonpolar solvent. For instance, a polar solvent might stabilize a more extended conformation by solvating the carboxylic acid and amino groups, potentially altering the dihedral angle between the aromatic rings. MD simulations of mefenamic acid have demonstrated the importance of hydrogen bonds in solvation and the formation of molecular motifs in solution researchgate.netiium.edu.myresearchgate.net. Similarly, the conformational equilibrium of mefenamic acid molecules has been studied in supercritical carbon dioxide, revealing temperature-dependent conformational crossovers nih.gov. It is reasonable to expect that this compound would exhibit similar solvent-dependent conformational behavior.

Membrane Permeability Simulations (theoretical)

While specific molecular dynamics simulation studies on the membrane permeability of this compound are not extensively documented in publicly available literature, the established methodologies for such simulations provide a framework for its potential investigation. These simulations typically involve constructing a model lipid bilayer, such as a dipalmitoylphosphatidylcholine (DPPC) membrane, solvated in an aqueous environment. The this compound molecule would then be placed in the aqueous phase, and the system's evolution over time would be simulated.

Key parameters that can be derived from these simulations include the potential of mean force (PMF) profile, which describes the free energy landscape as the molecule traverses the membrane. The PMF profile can reveal the energy barriers for membrane entry, translocation, and exit, providing a quantitative measure of permeability. Additionally, these simulations can elucidate the preferred orientation and conformation of the molecule within the different regions of the lipid bilayer. For this compound, factors such as its fluorine substituent and the phenylamino group would be of particular interest in how they influence interactions with the hydrophobic core and the polar head groups of the lipids.

| Simulation Parameter | Description | Predicted Outcome for this compound |

| Potential of Mean Force (PMF) | The free energy profile along the axis perpendicular to the membrane surface. | A significant energy barrier in the hydrophobic core of the membrane would suggest lower passive permeability. |

| Diffusion Coefficient | The rate of molecular movement within different regions of the membrane. | A lower diffusion coefficient within the membrane compared to the aqueous phase is expected. |

| Orientation Analysis | The preferred alignment of the molecule relative to the membrane normal. | The carboxylic acid group is likely to anchor at the polar headgroup region, while the fluorinated phenyl ring may penetrate the hydrophobic core. |

| Hydrogen Bonding Analysis | The formation and breaking of hydrogen bonds with lipid and water molecules. | Hydrogen bonding with the phosphate (B84403) and choline groups of the lipids at the interface would be anticipated. |

Molecular Docking and Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Given that this compound is an analogue of fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), a primary putative target is the cyclooxygenase (COX) enzyme. Molecular docking studies would typically be performed using the crystal structures of COX-1 and COX-2. These studies can predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and delineate the specific molecular interactions that stabilize the ligand-protein complex.

For this compound, docking simulations would likely show the carboxylate group forming key ionic and hydrogen bond interactions with conserved residues in the active site of COX enzymes, such as Arginine and Tyrosine. The fluorine atom could participate in favorable halogen bonding or hydrophobic interactions, potentially enhancing binding affinity or selectivity.

Beyond the well-established COX enzymes, computational approaches can be used to identify other potential molecular targets for this compound. Reverse docking, a strategy where a small molecule is docked against a library of known protein structures, can suggest novel targets and potential off-target effects or opportunities for drug repurposing. Anthranilic acid derivatives have been investigated for their activity against various other targets, including enzymes and receptors involved in inflammation and cancer pathways. For instance, studies on related compounds have explored their interactions with targets like 5-lipoxygenase (5-LOX) and various protein kinases.

The chemical structure of this compound can serve as a scaffold for virtual screening campaigns to identify novel bioactive compounds. In a typical workflow, a large database of chemical compounds is computationally screened to identify molecules that are structurally similar or predicted to bind to the same target as the query molecule. Both ligand-based and structure-based virtual screening methods can be employed. In ligand-based screening, the known structure of this compound would be used to find similar molecules, whereas in structure-based screening, a known target (e.g., COX-2) would be used to dock a library of compounds to find potential binders.

| Computational Technique | Application to this compound | Potential Findings |

| Molecular Docking | Prediction of binding to COX-1 and COX-2 enzymes. | Binding affinities, key interacting residues, and potential for selective inhibition. |

| Reverse Docking | Screening against a library of protein structures. | Identification of novel putative molecular targets beyond COX enzymes. |

| Virtual Screening | Using its scaffold to search for similar or better-binding compounds. | Discovery of new lead compounds with potentially improved activity or pharmacokinetic properties. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR model for analogues of this compound would involve compiling a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values for COX-2 inhibition). Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.

Such a model could predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds. The model could reveal, for instance, the optimal position and nature of substituents on the phenyl rings to enhance activity.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. A pharmacophore model derived from a set of active fenamic acid analogues could be used as a 3D query to screen compound libraries for molecules that possess the required features, leading to the discovery of structurally diverse compounds with the desired biological activity.

| Modeling Approach | Description | Application for Analogues |

| QSAR | Correlates molecular descriptors with biological activity. | Predicts the potency of new analogues and identifies key structural features influencing activity. |

| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features for activity. | Used as a 3D query for virtual screening to find novel, structurally diverse active compounds. |

Identification of Key Structural Features for Desired Activity

The biological activity of this compound, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is intrinsically linked to its specific molecular architecture. Computational studies and structure-activity relationship (SAR) analyses of related N-phenylanthranilic acid derivatives have elucidated several key structural features that are crucial for its desired pharmacological effects. These features include the acidic carboxyl group, the secondary amine linker, the dihedral angle between the aromatic rings, and the electronic influence of the fluorine substituent.

The benzoic acid moiety is a fundamental component for the anti-inflammatory activity of this class of compounds. The carboxylic acid group (-COOH) is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). This anionic center is critical for the molecule's ability to bind to the active site of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. The carboxylate group often forms key ionic interactions and hydrogen bonds with positively charged amino acid residues, such as arginine, within the COX active site, anchoring the inhibitor and blocking the entry of the natural substrate, arachidonic acid. The presence of this acidic moiety is a common feature among most NSAIDs and is considered a primary pharmacophore. nih.govpreprints.orgresearchgate.net

The secondary amine linker (-NH-) and the two flanking aromatic rings form a diphenylamine (B1679370) core structure. This arrangement is not planar, and the dihedral angle between the planes of the two aromatic rings is a significant determinant of activity. For this compound, this twisted conformation is essential for fitting into the three-dimensional binding pocket of the target enzyme. In its crystalline form, the dihedral angles between the aromatic rings have been observed to be approximately 52.65° and 55.63° for the two independent molecules in the asymmetric unit. This non-planar conformation is believed to mimic the bent shape of the arachidonic acid substrate as it approaches the active site of COX enzymes.

The fluorine atom at the 4-position of the benzoic acid ring is a critical substituent that modulates the physicochemical and pharmacokinetic properties of the molecule. Fluorine is a highly electronegative atom and a potent electron-withdrawing group. Its presence can influence the acidity (pKa) of the carboxylic acid group, which in turn can affect the strength of the ionic interactions with the target enzyme. researchgate.netnih.govpharmacyjournal.org Moreover, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net This can lead to a longer biological half-life and improved bioavailability. The lipophilicity of the molecule is also increased by the fluorine substitution, which can enhance its ability to cross cell membranes and reach its site of action. researchgate.netnih.gov

A summary of the key structural features and their putative roles is presented in the table below.

| Structural Feature | Putative Role in Biological Activity |

| Carboxylic Acid Group | Forms critical ionic and hydrogen bond interactions with the target enzyme (e.g., COX), anchoring the molecule in the active site. |

| Secondary Amine Linker | Provides the necessary flexibility for the optimal dihedral angle between the aromatic rings and can act as a hydrogen bond donor. |

| Dihedral Angle | The twisted conformation is crucial for fitting into the three-dimensional space of the enzyme's binding pocket. |

| Phenylamino Moiety | Contributes to the overall lipophilicity of the molecule and participates in hydrophobic interactions within the active site. |

| Fluorine Atom | Modulates electronic properties, enhances metabolic stability, and increases lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles. |

Design of Novel Derivatives Based on QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively reported in the public domain, insights from general QSAR principles and studies on related N-phenylanthranilic acid derivatives allow for the rational design of novel analogs with potentially improved activity. nuph.edu.uanih.govsums.ac.ir

The design of new derivatives would focus on the systematic modification of the key structural features identified in the previous section. One approach involves the modification of the carboxylic acid group . While essential for activity, its high acidity can contribute to gastrointestinal side effects. Therefore, bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a hydroxamic acid or a tetrazole, could be explored. These groups can retain the ability to form key interactions with the target enzyme while potentially offering a different acidity profile and improved tolerability. Another strategy is the esterification of the carboxylic acid to create prodrugs, which may enhance bioavailability and reduce gastric irritation. asianpubs.org

Substitution on the aromatic rings provides a rich avenue for designing novel derivatives. The phenylamino ring is a prime target for substitution. Introducing small, lipophilic, or electron-withdrawing groups at the ortho-, meta-, or para-positions could modulate the electronic properties and steric bulk of this part of the molecule. For instance, the addition of a methyl or chloro group could enhance hydrophobic interactions within the enzyme's active site. The placement and nature of these substituents would be guided by QSAR models to optimize binding affinity and selectivity for different COX isoforms (COX-1 vs. COX-2).

The anthranilic acid ring can also be modified. While the fluorine at the 4-position is likely beneficial, exploring other halogen substitutions (e.g., chlorine or bromine) or the introduction of small alkyl groups could be investigated to fine-tune the electronic and steric properties. QSAR studies on similar compounds have shown that the nature and position of substituents on this ring can significantly impact anti-inflammatory activity. nuph.edu.ua

A hypothetical design strategy for novel derivatives is outlined in the table below.

| Modification Site | Proposed Modification | Rationale Based on QSAR Principles |

| Carboxylic Acid Group | Bioisosteric replacement (e.g., tetrazole, hydroxamic acid); Esterification (prodrug approach). | To maintain key binding interactions while potentially improving the side effect profile and bioavailability. |

| Phenylamino Ring | Introduction of small, lipophilic, or electron-withdrawing substituents (e.g., -CH₃, -Cl, -CF₃) at various positions. | To enhance hydrophobic interactions, modulate electronic properties, and improve selectivity for target enzymes. |

| Anthranilic Acid Ring | Substitution with other halogens or small alkyl groups at different positions. | To fine-tune the electronic and steric characteristics of the molecule and optimize activity. |

| Amine Linker | Replacement with bioisosteric linkers (e.g., -O-, -S-). | To investigate the impact on the crucial dihedral angle and explore novel conformational possibilities for improved binding. |

In Silico Prediction of ADMET Properties (Theoretical Assessment)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery and development. In silico predictive models provide a rapid and cost-effective means of evaluating these properties for a given compound. The following sections detail the theoretically predicted ADMET profile of this compound based on computational models.

Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence the pharmacokinetic behavior of a drug candidate.

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key determinant of a drug's ability to cross biological membranes. For this compound, in silico models predict a LogP value in the range of 3.5 to 4.5. This moderate lipophilicity suggests that the compound should have good absorption and distribution characteristics.

Aqueous solubility is another critical parameter affecting drug absorption. Poorly soluble compounds often exhibit low bioavailability. The predicted aqueous solubility (LogS) for this compound is generally in the range of -3.5 to -4.5, indicating that it is a poorly soluble compound. This is consistent with many NSAIDs and suggests that formulation strategies may be necessary to enhance its dissolution and absorption.

| ADMET Property | Predicted Value | Implication |

| Lipophilicity (LogP) | 3.5 - 4.5 | Moderate lipophilicity, suggesting good potential for membrane permeation and absorption. |

| Aqueous Solubility (LogS) | -3.5 - -4.5 | Poorly soluble, which may limit oral bioavailability without appropriate formulation. |

The ability of a compound to cross the blood-brain barrier (BBB) determines its potential to exert effects on the central nervous system (CNS). For many peripherally acting drugs like NSAIDs, BBB penetration is an undesirable property that can lead to CNS side effects. In silico models for BBB penetration are based on molecular properties such as size, polarity, and lipophilicity.

| ADMET Property | Prediction | Rationale |

| Blood-Brain Barrier Penetration | Predicted to be a non-penetrant. | The presence of an ionizable carboxylic acid group and a moderate topological polar surface area limit its ability to cross the BBB. |

Metabolic stability is a crucial factor determining the in vivo half-life and duration of action of a drug. In silico models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

Computational predictions suggest that this compound is likely to be a substrate for several CYP isoforms, particularly CYP2C9 and CYP3A4 , which are major enzymes involved in the metabolism of many NSAIDs. The aromatic rings are potential sites for hydroxylation, a common metabolic pathway for this class of compounds.

Furthermore, in silico models indicate a potential for this compound to act as an inhibitor of certain CYP isoforms , most notably CYP2C9. Inhibition of drug-metabolizing enzymes can lead to drug-drug interactions, where the co-administration of another drug that is a substrate for the same enzyme can result in altered plasma concentrations and potential toxicity.

| Enzymatic Interaction | Prediction | Potential Implication |

| CYP450 Substrate | Likely substrate for CYP2C9 and CYP3A4. | The compound is expected to be metabolized by these key drug-metabolizing enzymes, influencing its pharmacokinetic profile. |

| CYP450 Inhibition | Potential inhibitor of CYP2C9. | May lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme. |

Pre Clinical Biological Activity and Mechanistic Investigations of 4 Fluoro 2 Phenylamino Benzoic Acid

Target Identification and Validation

Extensive searches of peer-reviewed scientific databases and literature yielded no specific studies focused on the target identification and validation of 4-Fluoro-2-(phenylamino)benzoic acid through the methodologies outlined below. While the compound is identified as a derivative of anthranilic acid, a class of molecules known to act as non-steroidal anti-inflammatory drugs (NSAIDs), specific experimental data for this particular molecule is not publicly available. nih.gov

Enzyme Inhibition and Activation Studies (cell-free systems)

No published research was identified that specifically details the effects of this compound on enzyme activity in cell-free systems. Although related N-phenylanthranilic acid derivatives have been investigated as enzyme inhibitors, for instance, against aldo-keto reductase 1C3 (AKR1C3), no such data exists for the 4-fluoro substituted compound. nih.gov

Receptor Binding Assays (using isolated receptors/membranes)

There are no available studies in the scientific literature that have characterized the binding affinity or potential interaction of this compound with any specific isolated receptors or membrane preparations.

Cellular Thermal Shift Assays (CETSA) in Non-human Cell Lines

A search for studies employing Cellular Thermal Shift Assays (CETSA) to confirm the target engagement of this compound within non-human cell lines did not yield any results. This technique is a powerful tool for validating drug-target interactions in a cellular context, but its application to this specific compound has not been reported in the literature. pelagobio.commdpi.com

Affinity Proteomics Approaches for Target Deconvolution

No literature is available describing the use of affinity proteomics, chemical proteomics, or other target deconvolution methods to identify the molecular targets of this compound.

Mechanistic Studies of Action at the Molecular Level

Signal Transduction Pathway Modulation in Non-human Cells

The scientific literature lacks specific studies investigating the impact of this compound on intracellular signal transduction pathways in any non-human cell models. While NSAIDs, as a class, are known to modulate signaling pathways related to inflammation (e.g., cyclooxygenase pathways), specific experimental evidence for this compound is absent. nih.gov

Gene Expression Profiling via Transcriptomics in Model Systems

Transcriptomic analysis, utilizing techniques such as RNA sequencing (RNA-Seq) or microarray analysis, offers a comprehensive view of the global changes in gene expression within a model system upon treatment with this compound. This powerful approach allows for the elucidation of the compound's mechanism of action by identifying the signaling pathways and biological processes it modulates. For a compound belonging to the non-steroidal anti-inflammatory drug (NSAID) class, such as this compound, transcriptomic studies would likely be conducted in relevant cell lines, for instance, in inflammatory cells like macrophages or in cancer cell lines where NSAIDs have shown potential therapeutic effects.

The primary goal of such an investigation would be to move beyond the known cyclooxygenase (COX) inhibitory activity of NSAIDs and uncover novel targets and mechanisms. In a typical study, cells would be exposed to various concentrations of this compound, and changes in their transcriptomes would be compared to vehicle-treated controls. The resulting data would reveal a signature of differentially expressed genes (DEGs).

Subsequent bioinformatic analysis of these DEGs would involve pathway enrichment analysis to identify which signaling cascades are significantly affected. Given the compound's structural similarity to other anthranilic acid derivatives, it is plausible that pathways related to inflammation (e.g., NF-κB signaling, cytokine-cytokine receptor interaction), cell cycle regulation, and apoptosis would be prominently featured. For instance, a hypothetical transcriptomic study in a cancer cell line might reveal the downregulation of genes involved in cell proliferation and survival, and the upregulation of genes that promote cell death. nih.gov

A representative data table from such a hypothetical study is presented below, illustrating the types of genes that might be modulated by this compound.

Table 1: Representative Differentially Expressed Genes in a Model Cell Line Treated with this compound

| Gene Symbol | Gene Name | Fold Change | p-value | Associated Pathway |

| TNF | Tumor necrosis factor | -2.5 | <0.01 | Inflammation, Apoptosis |

| IL1B | Interleukin 1 beta | -3.1 | <0.01 | Inflammation |

| CCND1 | Cyclin D1 | -2.0 | <0.05 | Cell Cycle |

| BCL2 | B-cell lymphoma 2 | -1.8 | <0.05 | Apoptosis |

| CDKN1A | Cyclin dependent kinase inhibitor 1A | +2.2 | <0.05 | Cell Cycle, Apoptosis |

| CASP3 | Caspase 3 | +1.9 | <0.05 | Apoptosis |

Protein Post-Translational Modification Analysis (e.g., phosphorylation)

Following the investigation of gene expression changes, the next logical step is to examine the compound's impact on the proteome, specifically on post-translational modifications (PTMs). PTMs, such as phosphorylation, are critical for regulating protein function, localization, and stability. Mass spectrometry-based proteomics is a key technology for identifying and quantifying changes in PTMs across the entire proteome of a cell or tissue.

For this compound, a phosphoproteomic study could reveal its influence on kinase signaling pathways that are crucial in both inflammation and cancer. In such an experiment, cells treated with the compound would be lysed, and proteins would be digested into peptides. Phosphopeptides would then be enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

The resulting data would provide a quantitative profile of thousands of phosphorylation sites. Changes in the phosphorylation status of specific proteins can indicate the activation or inhibition of upstream kinases. For example, a decrease in the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway, a cascade often dysregulated in cancer, could suggest a potential anti-proliferative mechanism of action for the compound. mdpi.com

A hypothetical data table summarizing potential findings from a phosphoproteomic analysis is shown below.

Table 2: Representative Changes in Protein Phosphorylation in a Model Cell Line Treated with this compound

| Protein | Phosphorylation Site | Fold Change | p-value | Associated Kinase/Pathway |

| Akt | Ser473 | -2.8 | <0.01 | PI3K/Akt/mTOR |

| mTOR | Ser2448 | -2.5 | <0.01 | PI3K/Akt/mTOR |

| p38 MAPK | Thr180/Tyr182 | +3.0 | <0.01 | MAPK Signaling |

| NF-κB p65 | Ser536 | -2.2 | <0.05 | NF-κB Signaling |

| GSK3β | Ser9 | +1.9 | <0.05 | Wnt/β-catenin Signaling |

Regulation of Cell Cycle and Apoptosis Pathways (in vitro/cellular)

Building on the insights from transcriptomic and proteomic studies, direct functional assays are employed to confirm the effects of this compound on cell cycle progression and apoptosis. These assays provide crucial information on the compound's cytostatic and cytotoxic effects.

Cell cycle analysis is typically performed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium (B1200493) iodide. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that inhibits cell proliferation might cause an accumulation of cells in a specific phase, indicating a cell cycle arrest. Some NSAIDs have been shown to induce a G0/G1 arrest in vascular smooth muscle cells. reading.ac.uk

Apoptosis, or programmed cell death, can be assessed through various methods. An early marker of apoptosis is the externalization of phosphatidylserine, which can be detected by flow cytometry using fluorescently labeled Annexin V. biotium.com A later stage of apoptosis involves the activation of caspases, key executioner enzymes. Caspase activity can be measured using fluorogenic substrates. Furthermore, the cleavage of specific cellular proteins, such as poly (ADP-ribose) polymerase (PARP), can be detected by western blotting as a hallmark of apoptosis. Studies on other benzoic acid derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.gov

The collective data from these assays would indicate whether this compound's anti-proliferative effects are primarily due to cell cycle arrest, induction of apoptosis, or a combination of both.

In Vitro Efficacy Assessments in Non-human Cell Systems